
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride, also known as MDB, is a chemical compound used in scientific research. It belongs to the family of benzodioxole compounds, which are widely used in the pharmaceutical industry due to their various biological activities. MDB is a versatile reagent that can be used in the synthesis of a wide range of organic compounds.
作用機序
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride works by reacting with various functional groups in organic molecules, such as amines, alcohols, and carboxylic acids. This reaction results in the formation of a carbonyl chloride group, which can then be used to further modify the molecule. The reaction is typically carried out in the presence of a base, such as pyridine, which helps to remove the hydrogen ion from the functional group.
Biochemical and Physiological Effects
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride does not have any known biochemical or physiological effects on the human body, as it is not used as a drug. However, it is important to handle the compound with care, as it can be toxic if ingested or inhaled.
実験室実験の利点と制限
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride is a versatile reagent that can be used in a wide range of laboratory experiments. Its ability to modify organic molecules makes it a valuable tool in drug discovery and materials science. However, the compound is highly reactive and can be dangerous if not handled properly. It is important to use appropriate safety equipment and procedures when working with 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride.
将来の方向性
There are many potential future directions for research involving 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride. One area of interest is the development of new synthetic methods using 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride as a reagent. Another area of interest is the use of 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride in the synthesis of new pharmaceuticals and materials. Additionally, research is needed to further understand the mechanism of action of 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride and its potential applications in various fields of science.
合成法
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride can be synthesized in a number of ways, but the most common method is through the reaction of 2,2-dimethyl-1,3-benzodioxole with thionyl chloride. The reaction takes place in the presence of a catalyst, usually pyridine. The resulting product is a colorless liquid with a pungent odor.
科学的研究の応用
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride is widely used in scientific research due to its ability to modify and functionalize organic molecules. It is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials science. 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride is particularly useful in the synthesis of heterocyclic compounds, which are important in drug discovery.
特性
CAS番号 |
106296-53-1 |
|---|---|
製品名 |
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride |
分子式 |
C10H9ClO3 |
分子量 |
212.63 g/mol |
IUPAC名 |
2,2-dimethyl-1,3-benzodioxole-4-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO3/c1-10(2)13-7-5-3-4-6(9(11)12)8(7)14-10/h3-5H,1-2H3 |
InChIキー |
ZXJDVEWGGDMZQA-UHFFFAOYSA-N |
SMILES |
CC1(OC2=CC=CC(=C2O1)C(=O)Cl)C |
正規SMILES |
CC1(OC2=CC=CC(=C2O1)C(=O)Cl)C |
同義語 |
1,3-Benzodioxole-4-carbonyl chloride, 2,2-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



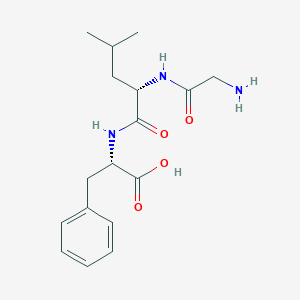





![8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B34209.png)
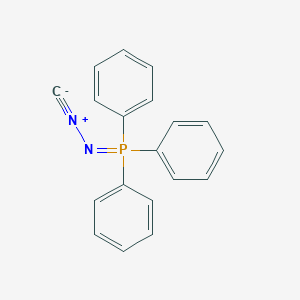
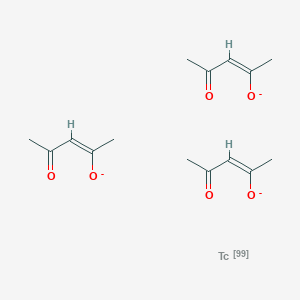
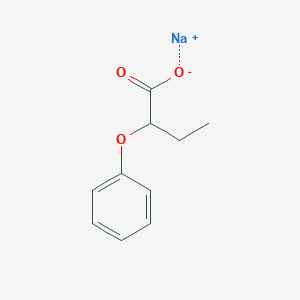

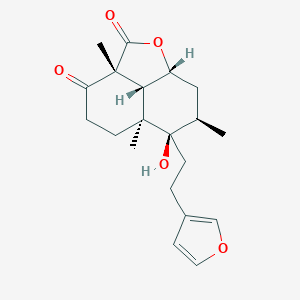
![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)
